molecular formula C17H27NO B4886189 1-[4-(4-ethylphenoxy)butyl]piperidine

1-[4-(4-ethylphenoxy)butyl]piperidine

Cat. No. B4886189
M. Wt: 261.4 g/mol
InChI Key: WYUNCLZVAHTIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-ethylphenoxy)butyl]piperidine, also known as EBP or N-ethyl-4-(4-phenylbutyl)piperidine, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. EBP has been found to interact with several neurotransmitter systems in the brain, including the dopamine, norepinephrine, and serotonin systems, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

1-[4-(4-ethylphenoxy)butyl]piperidine is believed to act as a dopamine reuptake inhibitor, preventing the reuptake of dopamine into presynaptic neurons and leading to increased dopamine levels in the synapse. Additionally, 1-[4-(4-ethylphenoxy)butyl]piperidine has been found to interact with the norepinephrine and serotonin systems in the brain, further contributing to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-[4-(4-ethylphenoxy)butyl]piperidine has been found to have a number of biochemical and physiological effects, including increased dopamine release, increased serotonin levels, and increased norepinephrine levels. Additionally, 1-[4-(4-ethylphenoxy)butyl]piperidine has been found to have antioxidant properties, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(4-ethylphenoxy)butyl]piperidine in lab experiments is its ability to selectively target dopamine reuptake, making it a potentially useful tool for studying the dopamine system in the brain. However, one limitation of using 1-[4-(4-ethylphenoxy)butyl]piperidine is its relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on 1-[4-(4-ethylphenoxy)butyl]piperidine, including its potential use in the treatment of addiction, its effects on neuroinflammation, and its potential neuroprotective effects in neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms underlying 1-[4-(4-ethylphenoxy)butyl]piperidine's effects on the dopamine, norepinephrine, and serotonin systems, as well as its potential interactions with other neurotransmitter systems in the brain.

Synthesis Methods

1-[4-(4-ethylphenoxy)butyl]piperidine can be synthesized through a multi-step process involving the reaction of 4-ethylphenol with 1,4-dibromobutane, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with piperidine in the presence of a strong acid catalyst.

Scientific Research Applications

1-[4-(4-ethylphenoxy)butyl]piperidine has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, depression, and addiction. In animal studies, 1-[4-(4-ethylphenoxy)butyl]piperidine has been found to increase dopamine release in the brain, leading to improved motor function in Parkinson's disease models. Additionally, 1-[4-(4-ethylphenoxy)butyl]piperidine has been found to have antidepressant effects in animal models of depression, possibly through its interaction with the serotonin system.

properties

IUPAC Name

1-[4-(4-ethylphenoxy)butyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-2-16-8-10-17(11-9-16)19-15-7-6-14-18-12-4-3-5-13-18/h8-11H,2-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUNCLZVAHTIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Ethylphenoxy)butyl]piperidine

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